Mps1/TTK Inhibitor Potency and Oral Bioavailability Gains via Scaffold Hopping to Imidazo[1,2-b]pyridazine Core
In a medicinal chemistry optimization campaign, the initial hit compound 10a, based on an imidazo[1,2-a]pyrazine scaffold, exhibited only moderate cellular activity. A strategic 'scaffold hop' to an imidazo[1,2-b]pyridazine core, which includes a modifiable 6-position, enabled a dramatic improvement in drug-like properties. The optimized derivative 27f, built directly on the imidazo[1,2-b]pyridazine scaffold, demonstrated a cellular Mps1 IC50 of 0.70 nM and an A549 cell line antiproliferative IC50 of 6.0 nM. Critically, 27f also achieved oral bioavailability (F = 30.3% in rat), a property entirely absent in the pre-optimized, non-pyridazine lead [1].
| Evidence Dimension | Cellular Mps1/TTK kinase inhibition and oral bioavailability |
|---|---|
| Target Compound Data | Compound 27f: Cellular Mps1 IC50 = 0.70 nM; A549 antiproliferative IC50 = 6.0 nM; Oral Bioavailability (F) in rat = 30.3% |
| Comparator Or Baseline | Compound 10a (imidazo[1,2-a]pyrazine scaffold): Cellular activity reported as 'moderate' and needing improvement; Oral bioavailability not detected |
| Quantified Difference | >100-fold improvement in cellular potency; gain of oral bioavailability from zero to 30.3% |
| Conditions | Cell-based assays for Mps1 inhibition (Cellular Mps1 IC50) and A549 human lung cancer cell viability (A549 IC50). Rat pharmacokinetic study for oral bioavailability. |
Why This Matters
This direct comparative evidence demonstrates that the imidazo[1,2-b]pyridazine core is not interchangeable with other fused heterocycles; it is the essential structural element for achieving both high cellular potency and oral bioavailability in this chemotype.
- [1] Kusakabe K, Ide N, Daigo Y, et al. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. J Med Chem. 2015;58(4):1760-1775. doi: 10.1021/jm501599u. View Source
